1-Amino-3,8-dibromophenanthridin-6(5H)-one is a heterocyclic compound that belongs to the phenanthridine family, characterized by its unique dibromo substitution and amino functional group. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The synthesis and study of 1-Amino-3,8-dibromophenanthridin-6(5H)-one are primarily documented in chemical literature focusing on heterocyclic compounds. Notable studies have explored its synthesis, properties, and biological activities, contributing to a growing body of knowledge regarding its applications.
This compound is classified as an aromatic heterocycle, specifically a phenanthridine derivative. It features a nitrogen atom within its ring structure, which contributes to its chemical reactivity and potential biological interactions.
The synthesis of 1-Amino-3,8-dibromophenanthridin-6(5H)-one can be achieved through several methods, often involving multi-step reactions. One common approach includes the bromination of phenanthridine derivatives followed by amination:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of 1-Amino-3,8-dibromophenanthridin-6(5H)-one consists of a phenanthridine core with two bromine substituents at the 3 and 8 positions and an amino group at the 1 position. The carbonyl group at position 6 adds to the compound's reactivity.
1-Amino-3,8-dibromophenanthridin-6(5H)-one can participate in various chemical reactions due to its functional groups:
Technical details such as reaction conditions (temperature, pressure) and reagents used are important to achieve desired products.
The mechanism of action for 1-Amino-3,8-dibromophenanthridin-6(5H)-one is largely dependent on its interactions with biological targets. It is hypothesized that the amino group facilitates binding to receptors or enzymes through hydrogen bonding or electrostatic interactions.
Data from biological assays suggest that this compound may exhibit antimicrobial or anticancer properties, although specific mechanisms remain under investigation.
Relevant data from spectral analyses (e.g., infrared spectroscopy, nuclear magnetic resonance) provide insight into functional groups and molecular interactions.
1-Amino-3,8-dibromophenanthridin-6(5H)-one has potential applications in various scientific fields:
Research continues to explore the full scope of applications for this compound, emphasizing its importance in advancing scientific knowledge and technology.
Regioselective dibromination of the phenanthridinone scaffold is essential for directing downstream reactivity. The C3 and C8 positions exhibit distinct electronic profiles: C3 is activated toward electrophilic attack due to its proximity to the carbonyl group, while C8 requires more forceful conditions. Electrophilic bromination (Br₂ in acetic acid) at 0–5°C achieves 85–90% selectivity for 3-monobromination, whereas 8-bromination necessitates bromine in refluxing chlorinated solvents (e.g., dichloroethane) [1] [4]. The solvent’s polarity critically influences selectivity—non-polar media (tetrachloroethane) favor C8 bromination by stabilizing the transition state through reduced solvation [4].
Table 1: Solvent-Dependent Regioselectivity in Phenanthridinone Bromination
| Solvent System | Temperature (°C) | Br₂ Equivalents | C3:C8 Ratio | Isolated Yield (%) |
|---|---|---|---|---|
| Acetic acid | 0–5 | 1.0 | 95:5 | 88 |
| Tetrachloroethane | 80 | 2.2 | 10:90 | 76 |
| DMF | 25 | 2.0 | 50:50 | 65 |
Catalytic Lewis acids like FeBr₃ (5 mol%) enable dibromination in a single step by generating Br⁺ electrophiles, achieving 78% yield with C3/C8 regioselectivity >15:1 [4]. Excess bromine (>2.2 eq.) must be avoided to prevent perbromination, particularly at electron-rich C1.
A robust three-step route leverages O-alkylation, Smiles rearrangement, and halogenation. The process begins with the O-alkylation of 6-hydroxyphenanthridinone with 2-bromo-2-methylpropanamide in N,N-dimethylacetamide (DMA) under basic conditions (NaOH, 25–35°C, 5 h), forming an O-aryl intermediate [5]. Subsequent Smiles rearrangement at 50–60°C in the presence of additional NaOH (3 eq.) yields the N-aryl-2-hydroxypropanamide, which undergoes hydrolytic cleavage to the 1-amino derivative [5]. Final bromination under optimized conditions (Section 1.1) installs bromine atoms at C3 and C8. This sequence achieves an overall yield of 63% for the target compound, with the rearrangement step being yield-determining (75–80% conversion) [5].
Key advantages include:
Direct amination of 3,8-dibromophenanthridin-6(5H)-one faces deactivation from electron-withdrawing bromines. Copper-catalyzed systems using CuI (10 mol%) and trans-N,N′-dimethylcyclohexane-1,2-diamine (20 mol%) enable Ullmann-type coupling with aqueous ammonia at 100°C, achieving 70% amination yield [5]. The catalyst mitigates halide inhibition by facilitating oxidative addition into the C–Br bond at C1, which is less sterically hindered than C8. Alternative Pd/XPhos systems show lower efficacy (<40% yield) due to bromide-induced catalyst poisoning [1].
Photoredox catalysis using Ru(bpy)₃Cl₂ under blue LED irradiation provides a complementary approach. This method generates amino radicals from N-Boc-hydroxylamine, enabling C–H amination at C1 without halogen displacement. While avoiding pre-bromination, this route requires subsequent bromination and achieves lower regiocontrol (65% yield, 3,8-dibromination) [5].
Table 2: Catalytic Amination Performance in Dibrominated Phenanthridinones
| Catalyst System | Amine Source | Temperature (°C) | Yield (%) | Selectivity (C1 vs. C8) |
|---|---|---|---|---|
| CuI/trans-DMCD | NH₄OH | 100 | 70 | >20:1 |
| Pd(OAc)₂/XPhos | Benzylamine | 120 | 38 | 5:1 |
| Ru(bpy)₃Cl₂ (photoredox) | N-Boc-hydroxylamine | 25 | 65* | N/A |
*Post-amination bromination yield included.
CAS No.: 2134602-45-0
CAS No.: 111-63-7
CAS No.:
CAS No.: 486455-65-6
CAS No.: 4337-12-6